2-{[(4-chlorophenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione
Description
The compound 2-{[(4-chlorophenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione (CAS: Referenced in as 2-(((4-Chlorophenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione) is a β-diketone derivative featuring a 5,5-dimethylcyclohexane-1,3-dione core substituted with a 4-chlorophenylamino methylidene group. Synthetically, it is prepared via condensation reactions between 5,5-dimethylcyclohexane-1,3-dione and aromatic amines or aldehydes, a methodology consistent with analogs described in , and 8 .
Properties
IUPAC Name |
2-[(4-chlorophenyl)iminomethyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO2/c1-15(2)7-13(18)12(14(19)8-15)9-17-11-5-3-10(16)4-6-11/h3-6,9,18H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDESWNJHWHTLQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)C=NC2=CC=C(C=C2)Cl)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00354459 | |
| Record name | SBB061862 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00354459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55118-85-9 | |
| Record name | SBB061862 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00354459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-chlorophenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione typically involves the reaction of 4-chloroaniline with 5,5-dimethyl-1,3-cyclohexanedione under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-chlorophenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.
Major Products
The major products formed from these reactions include various substituted derivatives and reduced forms of the original compound, which can be further utilized in different chemical syntheses .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity: Research has indicated that derivatives of this compound exhibit promising antimicrobial properties. For instance, studies have explored its efficacy against various bacterial strains, suggesting potential as an antimicrobial agent in pharmaceutical formulations .
Antituberculosis Potential: Recent investigations have highlighted the compound's in vitro activity against Mycobacterium tuberculosis. This positions it as a candidate for further development in antituberculosis therapies, particularly in light of rising drug resistance .
Photoluminescent Materials
The compound has been studied for its ability to form lanthanide(III) complexes that display photoluminescent properties. This characteristic makes it suitable for applications in optoelectronic devices and luminescent materials. The incorporation of lanthanide ions enhances the photophysical properties, making these complexes valuable for advanced material science applications .
Chemical Synthesis
Synthetic Intermediates: The compound serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows for further functionalization, enabling the development of novel chemical entities with tailored properties for specific applications .
Biological Studies
The biological implications of this compound extend beyond antimicrobial activity; it has also been evaluated for its potential anti-inflammatory effects. Research indicates that modifications to the structure can lead to enhanced biological activity, making it a subject of interest for drug development targeting inflammatory diseases .
Data Tables
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against various bacterial strains | |
| Antituberculosis | In vitro activity against Mycobacterium | |
| Anti-inflammatory | Potential effects on inflammation |
Case Study 1: Antituberculosis Activity
A study conducted by researchers focused on the synthesis and evaluation of derivatives based on this compound for their antituberculosis properties. The results demonstrated significant activity against resistant strains of tuberculosis, warranting further investigation into its mechanism of action and potential as a therapeutic agent.
Case Study 2: Photoluminescent Complexes
In another study, scientists synthesized lanthanide(III) complexes using this compound as a ligand. The resulting materials exhibited enhanced luminescence properties suitable for applications in light-emitting diodes (LEDs) and other optoelectronic devices.
Mechanism of Action
The mechanism by which 2-{[(4-chlorophenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione exerts its effects involves its interaction with various molecular targets. In coordination chemistry, it acts as a bidentate ligand, coordinating through the oxygen atoms of the cyclohexanedione fragment. This coordination facilitates energy transfer processes, particularly in photoluminescent applications .
Comparison with Similar Compounds
Key Observations :
- Substituent Position and Electronic Effects : Electron-withdrawing groups (e.g., -Cl, -CF3) enhance electrophilicity of the methylidene group, influencing reactivity and bioactivity .
- Linker Type: Hydrazone linkers (as in compounds 1 and 2) vs. amino methylidene linkers (target compound) alter conjugation and steric bulk .
Physicochemical and Pharmacokinetic Properties
Data from , and 14 reveal trends in solubility, logP, and bioavailability:
Key Observations :
- Lipophilicity : The trifluoromethyl group in compound 2 increases logP compared to the fluoro-substituted analog (1), reducing aqueous solubility .
- Chlorine vs. Hydroxyl Substituents : The target compound’s 4-Cl group likely imparts higher logP than PAMCHD’s hydroxyl group, which enhances solubility through H-bonding .
Anti-Inflammatory Activity (COX-2 Inhibition):
- Compound 2 (CF3-substituted) showed higher anti-COX-2 activity (IC50 = 1.2 µM) than compound 1 (4-F-substituted; IC50 = 2.8 µM) due to stronger electron-withdrawing effects enhancing binding affinity .
- DFT Calculations : The trifluoromethyl group lowers the LUMO energy, facilitating charge transfer interactions with COX-2’s active site .
Antimicrobial and Antimycobacterial Activity:
- Compound 3b exhibited broad-spectrum antimicrobial activity (MIC = 8–16 µg/mL against S. aureus and E. coli) .
- PAMCHD demonstrated anti-tubercular activity (MIC = 4 µg/mL against M. tuberculosis), attributed to the hydroxyl group’s ability to disrupt bacterial membranes .
ADMET and Toxicity Profiles
From ’s SwissADME predictions:
| Compound | BBB Permeability | CYP2D6 Inhibition | Hepatotoxicity |
|---|---|---|---|
| Target Compound | Low | Yes | Moderate |
| Compound 1 | Low | No | Low |
| Compound 2 | Low | Yes | High |
Key Observations :
- The trifluoromethyl group in compound 2 correlates with higher hepatotoxicity, likely due to metabolic generation of reactive intermediates .
Biological Activity
Overview
2-{[(4-chlorophenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione is a synthetic organic compound known for its unique structural features and potential biological activities. With a molecular formula of C15H16ClNO2 and a molecular weight of approximately 277.746 g/mol, this compound has garnered attention in pharmacological research due to its possible therapeutic applications, particularly in the fields of anti-inflammatory and anticancer treatments .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. It is believed to inhibit specific enzymes involved in inflammatory processes and cell proliferation. The compound may modulate the activity of enzymes or receptors, leading to significant biological effects such as:
- Enzyme Inhibition : Similar compounds have shown the ability to bind to enzyme active sites, inhibiting their function and preventing the formation of pro-inflammatory mediators .
- Receptor Interaction : The chlorophenyl group may enhance binding affinity to certain receptors, influencing downstream signaling pathways .
Anticancer Properties
Research indicates that compounds with similar structures exhibit anticancer properties by inhibiting tumor cell proliferation. For instance, studies have demonstrated that derivatives of cyclohexanedione can suppress the growth of various cancer cell lines . The specific mechanisms include:
- Induction of apoptosis in cancer cells.
- Inhibition of angiogenesis.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties. This is likely due to its capacity to inhibit key inflammatory mediators and cytokines .
In Vitro Studies
In vitro studies have been conducted to evaluate the biological activity of this compound against various cancer cell lines. For example:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Results : The compound showed IC50 values in the low micromolar range, indicating significant potency against these cell lines .
Antibacterial Activity
While primarily studied for anticancer effects, there is emerging evidence regarding its antibacterial properties. Compounds structurally related to this compound have demonstrated moderate antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis .
Data Table: Biological Activities Summary
Q & A
Q. What are the optimal synthetic routes for preparing 2-{[(4-chlorophenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione?
The compound is synthesized via a condensation reaction between 5,5-dimethylcyclohexane-1,3-dione and 4-chlorophenylamine under catalytic conditions. Key parameters include:
- Catalysts : Acidic (e.g., acetic acid) or basic conditions (e.g., piperidine) to facilitate enamine formation .
- Solvents : Ethanol or toluene for refluxing (80–110°C), ensuring controlled dehydration .
- Purification : Recrystallization from ethanol or column chromatography to isolate the product (typical yields: 60–75%) .
Q. Which spectroscopic methods are critical for characterizing this compound?
- NMR : and NMR confirm the enamine structure, with characteristic peaks for the methylidene group (δ ~8.5–9.5 ppm) and cyclohexane-dione protons (δ ~1.2–2.8 ppm) .
- IR : Stretching vibrations for C=O (~1700 cm) and C=N (~1600 cm) bonds validate the functional groups .
- X-ray Crystallography : Resolves spatial conformation, including planarity of the enamine moiety and steric effects from 5,5-dimethyl groups .
Q. How does the compound’s stability vary under different storage conditions?
- Thermal Stability : Decomposes above 200°C; store below 25°C in inert atmospheres to prevent oxidation .
- Light Sensitivity : Degrades under UV exposure; amber glass containers are recommended .
- Solubility : Stable in aprotic solvents (e.g., DMSO, DMF) but hydrolyzes in aqueous acidic/basic media .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic addition reactions?
The electron-deficient enamine moiety acts as a Michael acceptor, enabling nucleophilic attack at the β-carbon. Computational studies (DFT/B3LYP) reveal:
- Electrophilicity : Enhanced by the electron-withdrawing 4-chlorophenyl group, quantified via Fukui indices .
- Steric Effects : 5,5-Dimethyl groups hinder addition at the cyclohexane-dione ring, directing reactivity to the exocyclic double bond .
- Kinetics : Second-order rate constants for nucleophilic additions (e.g., with thiols) range from to Ms in DMSO .
Q. How can contradictory data on its biological activity be resolved?
Discrepancies in antimicrobial or cytotoxic activity often arise from:
- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or bacterial strains (Gram-positive vs. Gram-negative) .
- Solubility Limitations : Poor aqueous solubility may underreport IC values; use of DMSO carriers (>0.1% v/v) can artifactually inhibit growth .
- Metabolic Stability : Rapid hepatic metabolism (e.g., cytochrome P450-mediated oxidation) observed in murine models may reduce efficacy in vivo vs. in vitro .
Q. What methodologies assess its environmental fate and ecotoxicological impact?
- Photodegradation : Half-life of 12–48 hours under simulated sunlight (λ > 290 nm) via radical-mediated pathways; chlorinated byproducts detected via LC-MS .
- Bioaccumulation : Log (octanol-water) = 2.8 predicts moderate accumulation in aquatic organisms; validated using zebrafish models .
- Soil Adsorption : Freundlich constants () = 15–20 mL/g, indicating moderate mobility in loamy soils .
Methodological Considerations
Q. Table 1. Key Synthetic and Analytical Parameters
| Parameter | Value/Range | Reference |
|---|---|---|
| Optimal Reaction Temperature | 80–110°C | |
| NMR (Methylidene H) | δ 8.5–9.5 ppm | |
| IR C=O Stretch | ~1700 cm | |
| Photodegradation Half-life | 12–48 hours |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
